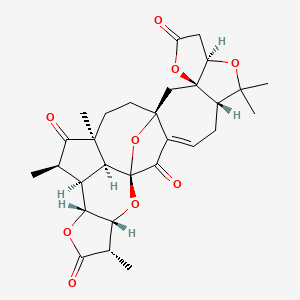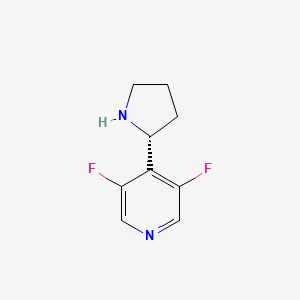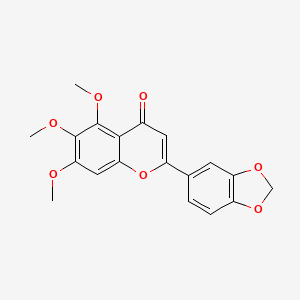
Ageconyflavone A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ageconyflavone A is a flavonoid compound isolated from the aerial parts of the plant Eragrostis ferruginea. It is known for its neuroprotective properties and has been studied for its potential therapeutic effects against amyloid beta peptide-induced toxicity, which is a major contributor to Alzheimer’s disease .
准备方法
Ageconyflavone A can be isolated from the methanol extract of the aerial parts of Eragrostis ferruginea. The isolation process involves the use of spectroscopic techniques, including 1D- and 2D-NMR, to determine the structure of the compound . Industrial production methods for this compound have not been extensively documented, but the isolation from natural sources remains a primary method.
化学反应分析
Ageconyflavone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methanol, acetone, and other organic solvents. The major products formed from these reactions are typically derivatives of the original flavonoid structure, which may exhibit different biological activities .
科学研究应用
Ageconyflavone A has been extensively studied for its neuroprotective effects. It has demonstrated moderate neuroprotective effects with an ED50 value of 58.7 μM against amyloid beta peptide-induced toxicity in PC12 cells Additionally, this compound has shown antioxidant properties, making it a candidate for further research in the fields of chemistry, biology, medicine, and industry .
作用机制
The neuroprotective effects of Ageconyflavone A are primarily attributed to its ability to inhibit amyloid beta peptide-induced toxicity. The compound interacts with molecular targets and pathways involved in the production and aggregation of amyloid beta peptides. By inhibiting these processes, this compound helps to protect neuronal cells from damage and death .
相似化合物的比较
Ageconyflavone A is similar to other flavonoid compounds such as tricin, corylin, nectandrin B, and 4-ketopinoresinol, which have also been isolated from Eragrostis ferruginea . this compound is unique in its specific structure and the degree of its neuroprotective effects. While other compounds like tricin have shown stronger neuroprotective effects, this compound still holds significant potential for therapeutic applications .
属性
分子式 |
C19H16O7 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H16O7/c1-21-16-8-15-17(19(23-3)18(16)22-2)11(20)7-13(26-15)10-4-5-12-14(6-10)25-9-24-12/h4-8H,9H2,1-3H3 |
InChI 键 |
UWMIBQBUKOVZNB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC4=C(C=C3)OCO4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
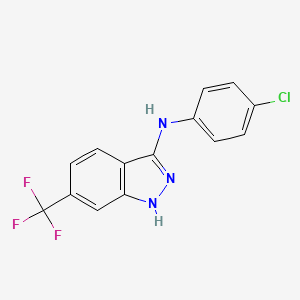
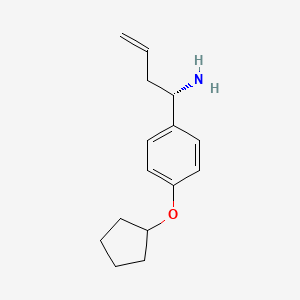
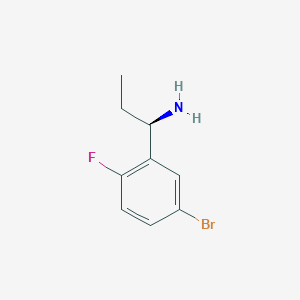
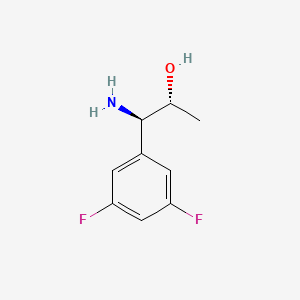
![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
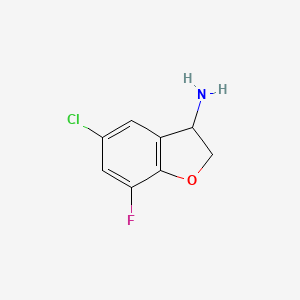
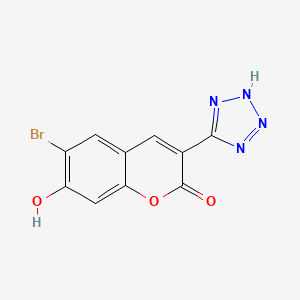
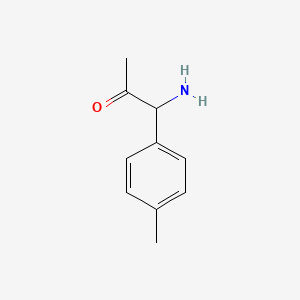


![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
